Cas no 382-82-1 (Piperidinium,2-[[2-(diethylmethylammonio)ethoxy]carbonyl]-1,1,6-trimethyl-, iodide (1:2))

Piperidinium,2-[[2-(diethylmethylammonio)ethoxy]carbonyl]-1,1,6-trimethyl-, iodide (1:2) structure
382-82-1 structure
Product Name:Piperidinium,2-[[2-(diethylmethylammonio)ethoxy]carbonyl]-1,1,6-trimethyl-, iodide (1:2)
CAS-nummer:382-82-1
MF:C16H34I2N2O2
MW:540.262309551239
CID:308001
PubChem ID:71497
Update Time:2025-04-19

Piperidinium,2-[[2-(diethylmethylammonio)ethoxy]carbonyl]-1,1,6-trimethyl-, iodide (1:2) Chemische en fysische eigenschappen

Naam en identificatie

    • Piperidinium,2-[[2-(diethylmethylammonio)ethoxy]carbonyl]-1,1,6-trimethyl-, iodide (1:2)
    • DICOLINIUM IODIDE, WHO STANDARD
    • diethyl-methyl-[2-(1,1,6-trimethylpiperidin-1-ium-2-carbonyl)oxyethyl]azanium,diiodide
    • Dicolin
    • Dicoline
    • Dicolinii iodicum
    • Dicolinium iodide
    • Dicolinum
    • Dikolin
    • Dikoline
    • Iodure de dicolinium
    • Ioduro de dicolinio
    • Of 816
    • 382-82-1
    • 2-(2-(N,N-Diethyl-N-methylammonio)ethoxycarbonyl-1,1,6-trimethylpiperidinium diiodid
    • SCHEMBL2733950
    • DTXSID10959151
    • OF-816
    • Dicolinium iodide [INN]
    • DICOLINIUM IODIDE [MART.]
    • diethyl-methyl-[2-(1,1,6-trimethylpiperidin-1-ium-2-carbonyl)oxyethyl]azanium;diiodide
    • 2-({2-[diethyl(methyl)azaniumyl]ethoxy}carbonyl)-1,1,6-trimethylpiperidin-1-ium diiodide
    • Q27259967
    • CHEMBL2106297
    • Dicholine
    • PIPERIDINIUM, 2-((2-(DIETHYLMETHYLAMMONIO)ETHOXY)CARBONYL)-1,1,6-TRIMETHYL-, IODIDE (1:2)
    • 4L6L92S51P
    • NS00126966
    • Piperidinium, 2-carboxy-1,1,6-trimethyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide
    • Piperidinium, 2-((2-(diethylmethylammonio)ethoxy)carbonyl)-1,1,6-trimethyl-, diiodide
    • 2-Carboxy-1,1,6-trimethylpiperidinium iodide, ester with diethyl-(2-hydroxyethyl)methylammonium iodide
    • UNII-4L6L92S51P
    • Inchi: 1S/C16H34N2O2.2HI/c1-7-18(6,8-2)12-13-20-16(19)15-11-9-10-14(3)17(15,4)5;;/h14-15H,7-13H2,1-6H3;2*1H/q+2;;/p-2
    • InChI-sleutel: UHMKISIRZFDJRU-UHFFFAOYSA-L
    • LACHT: [I-].[I-].O(CC[N+](C)(CC)CC)C(C1CCCC(C)[N+]1(C)C)=O

Berekende eigenschappen

  • Exacte massa: 540.07100
  • Monoisotopische massa: 540.07097g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 7
  • Complexiteit: 324
  • Aantal covalent gebonden eenheden: 3
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: none
  • Topologisch pooloppervlak: 26.3Ų

Experimentele eigenschappen

  • PSA: 26.30000
  • LogboekP: -3.99980
Aanbevolen leveranciers
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Wuhan ChemNorm Biotech Co.,Ltd.